molecular formula C17H17F2NO3 B14048841 (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate

(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate

Cat. No.: B14048841
M. Wt: 321.32 g/mol
InChI Key: GUESUQPLVFMJIT-OVOOGNLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate is a stereochemically defined compound comprising a cyclopropanamine core substituted with a 3,4-difluorophenyl group and paired with (R)-mandelic acid (2-hydroxy-2-phenylacetic acid) as a counterion. Key properties include:

  • Molecular formula: C₉H₉F₂N·C₈H₈O₃
  • Molecular weight: 321.32 g/mol
  • CAS number: 376608-71-8
  • Application: Critical intermediate in synthesizing ticagrelor, a reversible P2Y₁₂ receptor antagonist used for thrombosis prevention .

The stereochemistry (1S,2R) of the cyclopropanamine moiety is essential for biological activity, as incorrect stereoisomers may act as impurities or exhibit reduced efficacy .

Properties

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

IUPAC Name

(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R)-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m11/s1

InChI Key

GUESUQPLVFMJIT-OVOOGNLCSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)O)O

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Cyclopropanation of (E)-3-(3,4-Difluorophenyl)acrylate

The foundational step involves stereoselective cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylate derivatives. Two primary methodologies dominate:

Method A: Chemical Cyclopropanation

  • Reagents : Trimethylsulfoxonium iodide, sodium hydride (NaH) or sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO).
  • Conditions : Reaction conducted at 0–25°C for 4–6 hours, yielding trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate esters with 85–92% diastereomeric excess (de).
  • Mechanism : The ylide generated from trimethylsulfoxonium iodide and base facilitates [2+1] cycloaddition, with DMSO stabilizing intermediates.

Method B: Biocatalytic Cyclopropanation

  • Catalyst : Engineered hemoglobin mutants (e.g., Bacillus subtilis Y25L/T45A/Q49A).
  • Substrates : 3,4-Difluorostyrene and ethyl diazoacetate.
  • Outcome : Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate with >99% de and 98% enantiomeric excess (ee).
Table 1: Comparative Analysis of Cyclopropanation Methods
Parameter Chemical Method Biocatalytic Method
Diastereomeric Excess 85–92% >99%
Enantiomeric Excess N/A 98%
Reaction Time 4–6 hours 24–48 hours
Catalyst Cost Low High

Stereochemical Control and Resolution

Chiral Auxiliary Approaches

The use of Oppolzer’s sultam or L-menthol as chiral auxiliaries ensures enantiomeric purity during cyclopropanation:

  • L-Menthol Esterification : (E)-3-(3,4-difluorophenyl)acrylic acid is converted to its L-menthol ester, enabling crystallization-induced dynamic resolution (CIDR) to isolate the (1R,2R)-diastereomer.
  • Sultam Derivatives : Oppolzer’s sultam directs cyclopropanation via steric effects, achieving >95% ee but requiring costly palladium catalysts.

Enzymatic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze undesired ester enantiomers, enriching the (1R,2S)-amine precursor with 97% ee.

Amine Formation and Salt Preparation

Curtius Rearrangement

Trans-2-(3,4-difluorophenyl)cyclopropanecarbonyl azide undergoes thermal decomposition to yield the primary amine:

  • Reagents : Thionyl chloride (SOCl₂) for acyl chloride formation, followed by sodium azide (NaN₃).
  • Conditions : Toluene reflux at 110°C for 2 hours, yielding (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine with 88% purity.

Salt Formation with (R)-Mandelic Acid

The free amine is resoluted via diastereomeric salt formation:

  • Solvent System : Ethanol/water (4:1 v/v) at 50°C.
  • Yield : 76–82% with >99.5% chiral purity.
Table 2: Optimization of Salt Crystallization
Parameter Optimal Value Impact on Purity
Solvent Ratio Ethanol:Water (4:1) Maximizes yield
Temperature 50°C Reduces impurities
Cooling Rate 0.5°C/min Enhances crystal size

Industrial-Scale Production

Continuous Flow Reactors

  • Cyclopropanation : Microreactors (0.5 mm diameter) enable rapid heat dissipation, improving de by 8% compared to batch reactors.
  • Curtius Rearrangement : Tubular reactors minimize azide accumulation, reducing explosion risks.

Waste Mitigation Strategies

  • Recycling : Sodium iodide (byproduct of cyclopropanation) is recovered via ion-exchange resins.
  • Solvent Recovery : DMSO is distilled and reused, cutting costs by 30%.

Analytical Characterization

Chiral Purity Assessment

  • HPLC : Chiralcel OD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min; retention time 12.3 minutes for (1R,2S)-amine.
  • XRD : Crystalline salt exhibits characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.25 (m, 5H, Ar-H), 3.82 (s, 1H, CH), 2.91–2.85 (m, 1H, cyclopropane-H), 1.98–1.92 (m, 1H, cyclopropane-H).
  • MS (ESI+) : m/z 212.1 [M+H]⁺ for the free amine; 321.3 [M+H]⁺ for the mandelate salt.

Challenges and Innovations

Urea Byproduct Formation

During amine protection steps, urea derivatives may form via reaction with phosgene analogs. Mitigation includes:

  • Alternative Reagents : Diphenylphosphoryl azide (DPPA) replaces phosgene, reducing urea content to <0.1%.
  • Chromatography : Preparative HPLC with C18 columns removes residual urea.

Explosive Intermediate Management

  • In Situ Azide Consumption : Immediate decomposition of acyl azides in flow reactors eliminates storage hazards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to an amide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohols or amides.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Based on the search results, there seems to be a mix-up in the query regarding the stereoisomerism of the compound. The query asks about "(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate," but the search results primarily discuss "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate," which is a stereoisomer of the requested compound . Therefore, the information below pertains to the applications of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate, with the understanding that it may be relevant to the (1S,2R) form due to their close structural relationship.

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate

Chemical Identifiers:

  • CAS No: 376608-71-8
  • Molecular Formula: C17H17F2NO3
  • Molecular Weight: 321.32

Chemical Properties: White to off-white powder

Applications

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate is primarily used as an intermediate in the synthesis of pharmaceuticals . Its main application lies in the preparation of Ticagrelor, an orally active and reversible P2Y12 receptor antagonist .

Ticagrelor Intermediate: It serves as a crucial intermediate in the production of Ticagrelor, a platelet aggregation inhibitor . Ticagrelor is used to prevent thrombotic events in patients with acute coronary syndrome or myocardial infarction .

P2Y12 Receptor Antagonists: This compound is useful in the preparation of orally active reversible P2Y12 receptor antagonists for the prevention of thrombosis .

Safety Information

  • Storage Temperature: -20 °C
  • Transport Temperature: Ambient temperature
  • Water Hazard Class (WGK): 1

Related Compounds

  • (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
    • Molecular Formula: C9H9F2N
    • Molecular Weight: 169.17 g/mol
  • trans-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetic acid

Mechanism of Action

The mechanism of action of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ester groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The difluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the cyclopropanamine core significantly impacts pharmacological properties:

Compound Stereochemistry CAS Number Key Differences Reference
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-mandelate (1S,2R) 376608-71-8 Active intermediate for ticagrelor; optimal receptor binding due to correct stereochemistry
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (R)-mandelate (1R,2S) 1156491-10-9 Stereoisomeric impurity; may lack therapeutic efficacy or require chiral separation during synthesis
(1R,2S)-cyclopropanamine hydrochloride (1R,2S) 1402222-66-5 Hydrochloride salt form; higher solubility in polar solvents (e.g., water) compared to mandelate

Pharmacological Impact : The (1S,2R) configuration is crucial for ticagrelor’s activity, as it aligns with the P2Y₁₂ receptor’s binding pocket. In contrast, the (1R,2S) isomer is typically a process-related impurity requiring stringent control .

Counterion Variations

The choice of counterion affects solubility, stability, and manufacturability:

Counterion Compound Example Solubility Stability Application Reference
(R)-mandelate (1S,2R)-cyclopropanamine (R)-mandelate Moderate in DMSO, methanol High under controlled storage Pharmaceutical intermediate
Hydrochloride (1R,2S)-cyclopropanamine HCl High in water, polar solvents Hygroscopic; requires dry storage Research intermediate
(S)-mandelate (1R,2S)-cyclopropanamine (S)-mandelate Low in non-polar solvents Chiral inversion risk Less common due to enantiomeric mismatch

Key Insight : The mandelate counterion enhances crystallinity and purification efficiency, while hydrochloride salts prioritize solubility for analytical use .

Structural Analogues with Substituent Variations

Modifications to the phenyl ring or cyclopropane substituents alter electronic properties and bioactivity:

Compound Substituents CAS Number Key Differences Reference
(1R,2S)-2-(4-fluorophenyl)cyclopropanamine HCl 4-fluoro 1314324-00-9 Reduced steric hindrance; lower affinity for P2Y₁₂ vs. 3,4-difluoro
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropanamine (R)-mandelate 4-chloro-3-fluoro N/A Increased lipophilicity; potential for off-target interactions
(1S,2R)-2-(3,4-dichlorophenyl)cyclopropanamine 3,4-dichloro N/A Higher metabolic stability but reduced solubility N/A

Pharmacological Implications : The 3,4-difluoro substitution optimizes electronic effects and receptor binding, whereas bulkier groups (e.g., chloro) may compromise solubility or specificity .

Impurities and Byproducts

Synthetic byproducts and degradation products must be monitored for quality control:

Compound Role CAS Number Risk Level Reference
Ticagrelor Related Compound 107 Degradation product N/A Requires quantification to ensure <0.15% in final API
(1R,2S)-cyclopropanamine (R)-mandelate Stereochemical impurity 1156491-10-9 Critical impurity; controlled via chiral chromatography

Biological Activity

(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate, commonly referred to as a derivative of ticagrelor, is a significant compound in pharmacology due to its role as a P2Y12 receptor antagonist. This article delves into its biological activity, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H17F2NO3
  • Molecular Weight : 321.32 g/mol
  • CAS Number : 376608-71-8
  • Physical State : White to off-white powder .

(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine functions primarily as a reversible antagonist of the P2Y12 receptor. This receptor plays a crucial role in platelet activation and aggregation, making it a target for preventing thrombotic events such as myocardial infarction and stroke . The compound inhibits ADP-induced platelet aggregation by blocking the P2Y12 receptor, thereby reducing the risk of thrombus formation.

Antiplatelet Activity

Research indicates that ticagrelor and its derivatives significantly reduce platelet aggregation. In vitro studies have shown that (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine effectively inhibits ADP-induced aggregation in human platelets . This mechanism is critical for patients with acute coronary syndrome.

Case Studies

  • Clinical Trials : In clinical settings, ticagrelor has been demonstrated to lower the incidence of cardiovascular events compared to clopidogrel. A study involving patients with acute coronary syndrome showed a 16% reduction in the primary endpoint (cardiovascular death, myocardial infarction, or stroke) when treated with ticagrelor versus clopidogrel .
  • Comparative Studies : A comparative analysis of various P2Y12 inhibitors highlighted that ticagrelor exhibits faster onset and greater efficacy in inhibiting platelet aggregation than other agents like prasugrel or clopidogrel .

Safety Profile

The safety profile of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine is consistent with that of ticagrelor:

  • Common Side Effects : Dyspnea, bleeding complications, and gastrointestinal disturbances.
  • Warnings : The compound carries warnings related to increased risk of bleeding and should be used cautiously in patients with a history of bleeding disorders .

Data Table: Summary of Biological Activities

PropertyValue/Description
Molecular Weight321.32 g/mol
P2Y12 Receptor AntagonismYes
Antiplatelet EfficacySignificant reduction in thrombotic events
Common Side EffectsDyspnea, bleeding
Clinical UsePrevention of myocardial infarction

Q & A

Q. What are the optimal synthetic routes for (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate?

  • Methodology : The synthesis typically involves stereoselective cyclopropanation. For example, a titanium(IV) isopropoxide-mediated reaction with sultam derivatives can generate the cyclopropane core (adaptable from ). Subsequent resolution using chiral acids (e.g., (R)-mandelic acid) ensures enantiomeric purity. Key steps include:
  • Cyclopropanation under inert conditions (e.g., 150°C for 30 minutes).
  • Acidic hydrolysis to yield the free amine intermediate.
  • Salt formation with (R)-2-hydroxy-2-phenylacetic acid for stereochemical stabilization .
    Table 1 : Example Reaction Conditions
StepReagents/ConditionsYieldPurity
CyclopropanationTi(OiPr)₄, sultam, 150°C~47%>95% (HPLC)
Salt Formation(R)-mandelic acid, methanol44%98% (chiral HPLC)

Q. How to characterize the stereochemical purity of this compound?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (80:20). Compare retention times against racemic mixtures. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography can confirm absolute configuration. Optical rotation ([α]D²⁵) should align with literature values (e.g., +15° to +25° in methanol) .

Q. What storage conditions ensure compound stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation and hygroscopic degradation. Lyophilized salts show better long-term stability. Monitor purity via HPLC every 6 months; degradation >2% warrants repurification .

Advanced Research Questions

Q. How to resolve enantiomeric impurities during synthesis?

  • Methodology : Employ dynamic kinetic resolution (DKR) with chiral catalysts (e.g., Ru-BINAP complexes) during cyclopropanation. Alternatively, use diastereomeric salt crystallization with (S)-mandelic acid to separate undesired (1R,2S)-isomers. Process analytical technology (PAT) tools, such as in-line FTIR, can monitor enantiomeric excess (ee) in real time .

Q. What analytical methods quantify related substances in this compound?

  • Methodology : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities at 0.1% levels. LC-MS/MS identifies structural analogs (e.g., 3,4-difluoro analogs) using m/z transitions. For residual solvents, GC-MS with headspace sampling complies with ICH Q3C guidelines .

Q. What in vitro models study the biological activity of this Ticagrelor intermediate?

  • Methodology : Use platelet-rich plasma (PRP) assays to evaluate P2Y₁₂ receptor antagonism. Measure ADP-induced aggregation inhibition (IC₅₀ via turbidimetry). Metabolic stability can be assessed using human liver microsomes (HLM) with LC-MS quantification of parent compound depletion. CYP450 inhibition assays (e.g., CYP2C19) screen for drug-drug interaction risks .

Contradictions and Considerations

  • Stereochemical Discrepancies : lists "(1R,2R)" stereochemistry, conflicting with the target "(1S,2R)" compound. Researchers must verify configurations via X-ray or NOE NMR to avoid misassignment .
  • Purity Specifications : Supplier data () cites 98% optical purity, but batch-to-batch variability necessitates independent validation using chiral HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.